

# methyl (4-hydroxyphenyl)propynoate CAS number 5597-50-2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl (4-hydroxyphenyl)propynoate

Cat. No.: B1339233

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An In-depth Technical Guide to Methyl 3-(4-hydroxyphenyl)propionate (CAS No. 5597-50-2)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-hydroxyphenyl)propionate, a compound identified by the CAS number 5597-50-2. While the initial query referenced **methyl (4-hydroxyphenyl)propynoate** for this CAS number, extensive database searches have confirmed that 5597-50-2 is assigned to Methyl 3-(4-hydroxyphenyl)propionate. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and significant biological activities of Methyl 3-(4-hydroxyphenyl)propionate. Notably, its role as a nitrification inhibitor and a modulator of plant root development through interference with auxin signaling pathways is explored. This guide is intended to be a valuable resource for researchers in agricultural science, chemical synthesis, and drug discovery.

## Chemical Identity and Physical Properties

Methyl 3-(4-hydroxyphenyl)propionate is a methyl ester of 3-(4-hydroxyphenyl)propionic acid. It is a white to light yellow solid at room temperature and is soluble in organic solvents such as chloroform and methanol.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)propionate

Property	Value	Source
CAS Number	5597-50-2	[3]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	180.20 g/mol	[4]
IUPAC Name	methyl 3-(4-hydroxyphenyl)propanoate	[5]
Melting Point	38-42 °C	[6][7]
Boiling Point	108 °C at 11 mmHg	[1][4]
Appearance	White to light yellow powder or lump	[7]
Solubility	Soluble in chloroform and methanol	[1][2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 3-(4-hydroxyphenyl)propionate.

Table 2: Spectroscopic Data for Methyl 3-(4-hydroxyphenyl)propionate

Spectrum Type	Key Peaks/Shifts	Source
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.07 (d, 2H), 6.76 (d, 2H), 4.72 (br s, 1H, -OH), 3.67 (s, 3H, -OCH <sub>3</sub> ), 2.88 (t, 2H), 2.60 (t, 2H)	[1][8]
Mass Spec (ESI)	m/z = 178.9 [M-H] <sup>+</sup>	[8]
IR (KBr, cm <sup>-1</sup> )	3420, 3055, 1735, 1447	[9]

## Synthesis and Experimental Protocols

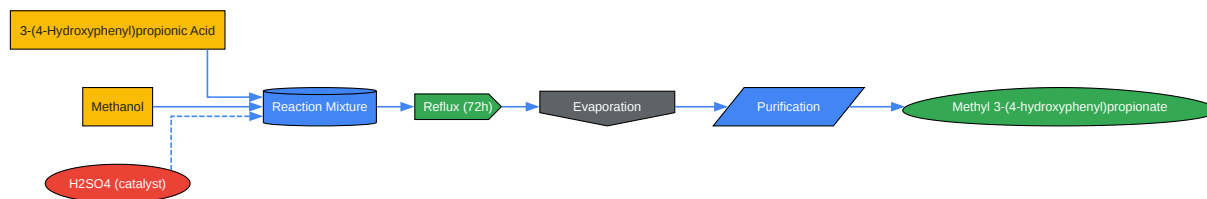
Several synthetic routes for Methyl 3-(4-hydroxyphenyl)propionate have been reported. The most common methods involve the esterification of 3-(4-hydroxyphenyl)propionic acid or the reduction of methyl 3-(4-hydroxycinnamate).

### Esterification of 3-(4-Hydroxyphenyl)propionic Acid

This method involves the direct reaction of 3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst.

Experimental Protocol:

- A solution of 3-(4-hydroxyphenyl)propionic acid (17 g, 0.1 mol) in methanol (500 mL) is prepared.
- Concentrated sulfuric acid (2 mL) is added as a catalyst.
- The mixture is placed in a Soxhlet extractor with 3A molecular sieves.
- The solution is refluxed for 72 hours, with the molecular sieves being replaced every 24 hours.
- After reflux, the solvent is evaporated to yield an oil.
- The oil is dissolved in toluene (100 mL) and washed with water (3 x 100 mL).
- The toluene phase is dried over magnesium sulfate, treated with activated charcoal, and evaporated to yield the final product as a clear oil (15 g, 80% yield).[\[10\]](#)



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Caption: Esterification Synthesis Workflow.

## Reduction of Methyl 3-(4-hydroxycinnamate)

This method involves the catalytic hydrogenation of the double bond in methyl 3-(4-hydroxycinnamate).

Experimental Protocol:

- To a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (1.0 g, 5.6 mmol) in ethanol (20 mL), add Pd/C (0.1 g).
- Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 bar) for 21 hours.
- Monitor the reaction completion by TLC.
- Filter the suspension through a diatomaceous earth pad.
- Evaporate the filtrate to dryness under vacuum to obtain methyl 3-(4-hydroxyphenyl)propionate as an oily product (1.0 g, 99% yield).<sup>[1][8]</sup>

## Biological Activity and Signaling Pathways

Methyl 3-(4-hydroxyphenyl)propionate (MHPP) is a naturally occurring compound found in the root exudates of sorghum (*Sorghum bicolor*) and acts as a biological nitrification inhibitor.<sup>[1]</sup> It also plays a significant role in modulating plant root system architecture.

## Modulation of Root Development

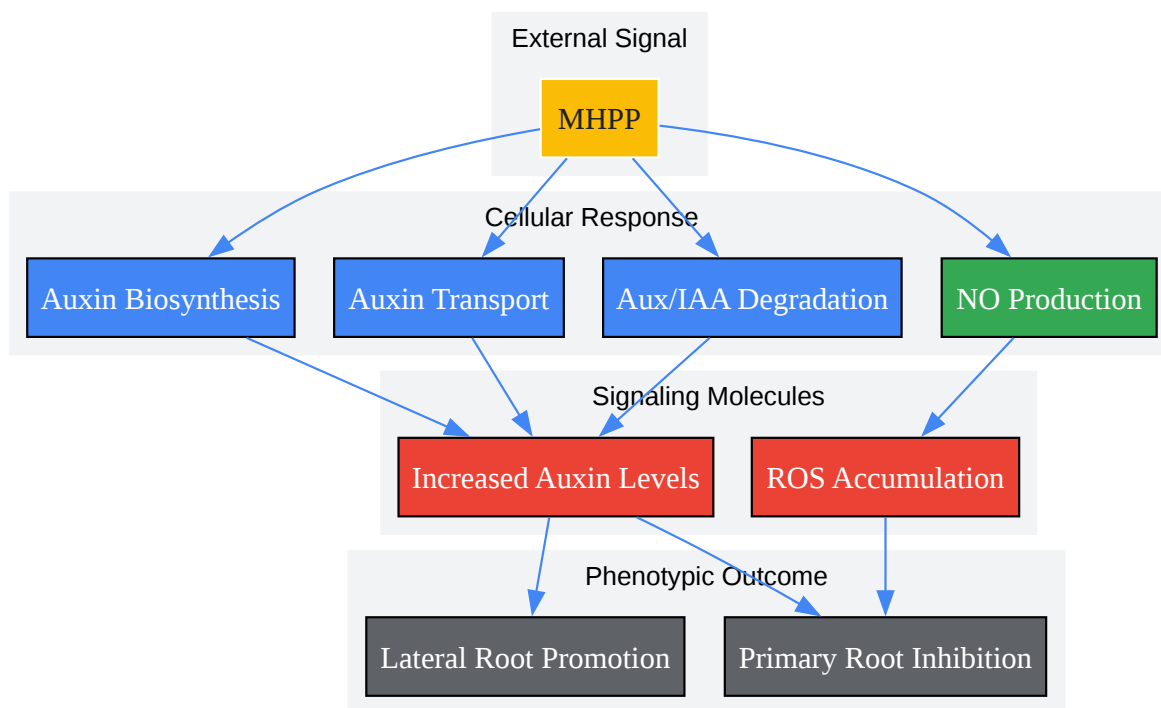
MHPP has been shown to inhibit primary root elongation and promote the formation of lateral roots in *Arabidopsis thaliana*.<sup>[11]</sup> This modulation of the root system architecture is achieved by interfering with auxin signaling.

Signaling Pathway:

MHPP treatment leads to an increase in auxin levels in the root tips. This is achieved by:

- Upregulating auxin biosynthesis genes.
- Altering the expression of auxin carrier proteins.
- Promoting the degradation of Aux/IAA transcriptional repressors.

Furthermore, MHPP induces the production of nitric oxide (NO), which in turn promotes the accumulation of reactive oxygen species (ROS). Both NO and ROS are key signaling molecules that mediate the auxin response, ultimately leading to the observed changes in root development.<sup>[11][12][13]</sup>



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Caption: MHPP-Modulated Auxin Signaling Pathway.

## Applications and Future Perspectives

The unique biological activities of Methyl 3-(4-hydroxyphenyl)propionate present several potential applications:

- **Agriculture:** As a nitrification inhibitor, it can improve nitrogen use efficiency in soils, potentially reducing the need for nitrogen fertilizers and minimizing their environmental impact. Its ability to modulate root architecture could also be harnessed to enhance crop resilience and nutrient uptake.[6]
- **Chemical Synthesis:** It serves as a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][6]

- **Drug Development:** The phenolic hydroxyl group and its structural similarity to other biologically active compounds suggest that it could be a scaffold for the development of new therapeutic agents. Further research into its potential antioxidant and other pharmacological properties is warranted.

## Conclusion

Methyl 3-(4-hydroxyphenyl)propionate (CAS No. 5597-50-2) is a compound with significant potential in both agriculture and chemical synthesis. This technical guide has summarized its key properties, synthesis methods, and biological activities, with a focus on its role in modulating plant auxin signaling. The detailed information provided herein is intended to facilitate further research and development involving this promising molecule.

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- To cite this document: BenchChem. [methyl (4-hydroxyphenyl)propynoate CAS number 5597-50-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339233#methyl-4-hydroxyphenyl-propynoate-cas-number-5597-50-2]

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